3-(4-Chlorophenyl)-1-cyclopropylpiperazine
Overview
Description
3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a useful research compound. Its molecular formula is C13H17ClN2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
The compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been synthesized and characterized, revealing its structural and electronic properties. Theoretical calculations, including molecular electrostatic potential surface and frontier orbital analysis, were performed to understand its chemical behavior. The compound showed potential activity against prostate-specific membrane protein and exhibited significant cytotoxic potential against various cancer cell lines, particularly effective against prostate cancer (Bhat et al., 2018).
Antimycobacterial and Anticancer Properties
1,5-Diphenylpyrrole derivatives, with varying lipophilic substituents, have been synthesized and evaluated for their antimycobacterial activity. The derivatives showed promising activity against Mycobacterium tuberculosis and atypical mycobacteria. Some derivatives were more effective than existing antimycobacterial agents like streptomycin and isoniazid, indicating potential for drug development (Biava et al., 2008).
Structural Characterization and Synthesis
Structural characterization of various derivatives of 3-(4-chlorophenyl)-1-cyclopropylpiperazine has been a focus of research. For instance, the synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole as an important intermediate for pesticides has been studied, with the process being optimized for industrial production (Gao Zheng-hu, 2015). Additionally, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized, showing potential biological activities (Bekircan et al., 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopropylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIAGCJMLMLXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269023 | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248908-14-6 | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248908-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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